molecular formula C10H16O B094554 2-Norpinanone, 3,6,6-trimethyl- CAS No. 16022-08-5

2-Norpinanone, 3,6,6-trimethyl-

Cat. No. B094554
CAS RN: 16022-08-5
M. Wt: 152.23 g/mol
InChI Key: WNGMDDBBDVQVEB-UHFFFAOYSA-N
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Description

2-Norpinanone, 3,6,6-trimethyl- is a cyclic ketone that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as campholenic aldehyde and is a colorless liquid with a characteristic odor.

Scientific Research Applications

2-Norpinanone, 3,6,6-trimethyl- has been studied for its potential use in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound has been used as a chiral building block for the synthesis of biologically active molecules. In medicinal chemistry, 2-Norpinanone, 3,6,6-trimethyl- has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials.

Mechanism Of Action

The mechanism of action of 2-Norpinanone, 3,6,6-trimethyl- is not fully understood. However, studies have shown that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that 2-Norpinanone, 3,6,6-trimethyl- exhibits anti-inflammatory and analgesic effects in animal models. This compound has been found to reduce the production of prostaglandins and other inflammatory mediators, leading to a decrease in inflammation and pain. In addition, 2-Norpinanone, 3,6,6-trimethyl- has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of 2-Norpinanone, 3,6,6-trimethyl- is its high purity and yield, which makes it suitable for use in various lab experiments. However, one limitation is the limited availability of this compound, which may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the study of 2-Norpinanone, 3,6,6-trimethyl-. One direction is the development of new synthetic methods for the production of this compound, which may increase its availability and reduce its cost. Another direction is the investigation of its potential use in the treatment of other inflammatory conditions, such as arthritis and asthma. Additionally, further studies are needed to fully understand the mechanism of action of 2-Norpinanone, 3,6,6-trimethyl- and its effects on other physiological processes.

Synthesis Methods

The synthesis of 2-Norpinanone, 3,6,6-trimethyl- can be achieved through several methods, including the oxidation of campholenic alcohol and the reaction of campholenic acid with thionyl chloride. Another method involves the reaction of campholenic aldehyde with methylmagnesium bromide, followed by oxidation with hydrogen peroxide. This method yields a high purity of 2-Norpinanone, 3,6,6-trimethyl- with a yield of up to 70%.

properties

CAS RN

16022-08-5

Product Name

2-Norpinanone, 3,6,6-trimethyl-

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,6,6-trimethylbicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-6-4-7-5-8(9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3

InChI Key

WNGMDDBBDVQVEB-UHFFFAOYSA-N

SMILES

CC1CC2CC(C1=O)C2(C)C

Canonical SMILES

CC1CC2CC(C1=O)C2(C)C

synonyms

3,6,6-TRIMETHYLBICYCLO-3,1,1-HEPTAN-2-ONE

Origin of Product

United States

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